![molecular formula C23H21ClN4O6 B6515091 4,5-diethyl 1-{[(2-benzoyl-4-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 931363-46-1](/img/structure/B6515091.png)
4,5-diethyl 1-{[(2-benzoyl-4-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
This compound is a derivative of 1,2,3-triazole, a class of heterocyclic organic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . The 1,2,3-triazole ring is a versatile scaffold in medicinal chemistry and materials science due to its unique chemical properties and biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, two ethyl groups at the 4 and 5 positions of the triazole ring, and a benzoyl-chlorophenyl carbamoyl methyl group at the 1 position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the 1,2,3-triazole ring could contribute to its stability and reactivity .Scientific Research Applications
Anticancer Potential
The compound’s unique structure makes it a promising candidate for cancer research. Researchers have explored its cytotoxic effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its mechanism of action and potential as an anticancer drug .
Antioxidant Activity
The presence of benzoyl and chlorophenyl groups suggests potential antioxidant properties. Investigating its ability to scavenge free radicals and protect against oxidative stress could yield valuable insights for therapeutic applications .
Antimicrobial Properties
Triazole derivatives often exhibit antimicrobial activity. Researchers have evaluated this compound’s effectiveness against bacteria, fungi, and protozoa. Its potential as an antimicrobial agent warrants further exploration .
Corrosion Inhibition
Considering its unique structure, the compound might serve as a corrosion inhibitor for metals. Researchers have studied its effectiveness in preventing metal corrosion, especially in industrial applications .
CO2 Capture Materials
The triazole ring system has been investigated for its CO2 capture properties. By functionalizing this compound, it could contribute to sustainable carbon capture technologies .
Antitubercular Activity
Exploring its impact on Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) could reveal its potential as an antitubercular agent. Researchers have synthesized related compounds with promising results .
Mechanism of Action
Target of Action
Similar compounds containing the 1,3-diazole moiety have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways, resulting in a wide range of biological activities .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
Similar compounds have been reported to exhibit a broad range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Future Directions
The future research directions could involve exploring the biological activities of this compound and optimizing its synthesis process. Given the versatility of 1,2,3-triazole derivatives, this compound could have potential applications in various fields, including medicinal chemistry and materials science .
properties
IUPAC Name |
diethyl 1-[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl]triazole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O6/c1-3-33-22(31)19-20(23(32)34-4-2)28(27-26-19)13-18(29)25-17-11-10-15(24)12-16(17)21(30)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYFAJCTCLNSDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-diethyl 1-{[(2-benzoyl-4-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate |
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